(1-(Pyridin-4-YL)piperidin-4-YL)methanol

Factor Xa Inhibition Anticoagulant Development Medicinal Chemistry

(1-(Pyridin-4-YL)piperidin-4-YL)methanol (CAS 130658-67-2) is a heterocyclic organic compound with the molecular formula C₁₁H₁₆N₂O. It is characterized by a piperidine ring substituted at the 4-position with a hydroxymethyl group and at the 1-position with a pyridine ring.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 130658-67-2
Cat. No. B161820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Pyridin-4-YL)piperidin-4-YL)methanol
CAS130658-67-2
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C2=CC=CC=N2
InChIInChI=1S/C11H16N2O/c14-9-10-3-7-13(8-4-10)11-1-5-12-6-2-11/h1-2,5-6,10,14H,3-4,7-9H2
InChIKeyGVAWIUOVSIOZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (1-(Pyridin-4-YL)piperidin-4-YL)methanol (CAS 130658-67-2) as a Strategic Intermediate


(1-(Pyridin-4-YL)piperidin-4-YL)methanol (CAS 130658-67-2) is a heterocyclic organic compound with the molecular formula C₁₁H₁₆N₂O . It is characterized by a piperidine ring substituted at the 4-position with a hydroxymethyl group and at the 1-position with a pyridine ring . This compound functions primarily as a critical chemical intermediate in the synthesis of advanced pharmaceutical agents, most notably a series of potent and selective factor Xa (FXa) inhibitors [1][2]. Its structural motif provides a foundational scaffold for the development of anticoagulant therapeutics.

Critical Limitations of Substituting (1-(Pyridin-4-YL)piperidin-4-YL)methanol with In-Class Analogs


Simple substitution of (1-(Pyridin-4-YL)piperidin-4-YL)methanol with structurally similar pyridine-piperidine methanol analogs (e.g., CAS 888070-04-0, CAS 914349-22-7) or the unsubstituted 4-piperidinemethanol (CAS 6457-49-4) is not scientifically valid for applications targeting Factor Xa inhibition . The specific substitution pattern—the 1-(4-pyridinyl) linkage and the 4-hydroxymethyl group on the piperidine ring—is critical for the downstream synthesis of high-affinity FXa inhibitors like M55113 (IC50 = 0.06 μM) [1][2]. Alterations in this regiochemistry, such as a 2-pyridinyl linkage (CAS 888070-04-0) or the insertion of a methylene spacer (CAS 914349-22-7), result in a complete loss of the precise molecular geometry required to achieve the potent and selective binding profile observed in co-crystal structures with human FXa [1][3].

Quantitative Differentiation of (1-(Pyridin-4-YL)piperidin-4-YL)methanol: Evidence from Potency, Structure, and Synthesis


Evidence 1: Potent Factor Xa Inhibition Achieved via this Key Intermediate

The target compound is the essential intermediate for the synthesis of M55113 (4-[(6-Chloro-2-naphthalenyl)sulfonyl]-1-[[1-(4-pyridinyl)-4-piperidinyl]-methyl]piperazinone), a potent Factor Xa inhibitor with an IC50 of 0.06 μM [1]. This inhibitory potency is comparable to the clinically approved oral anticoagulant rivaroxaban (IC50 = 0.06 μM) [2]. The use of structurally divergent intermediates, such as (2-piperidinopyrid-4-yl)methanol (CAS 888070-04-0), yields compounds with significantly different biological profiles, primarily demonstrating non-specific antiproliferative activity (e.g., IC50 values of 15-20 μM against MCF-7 and A549 cancer cell lines) rather than targeted FXa inhibition .

Factor Xa Inhibition Anticoagulant Development Medicinal Chemistry

Evidence 2: High-Resolution Structural Validation of Binding Mode

The precise binding mode of the target compound's derivative, M55125, to its biological target is validated by a co-crystal structure with human coagulation Factor Xa (PDB ID: 1IQI) at a resolution of 2.9 Å [1]. The structure reveals that the 1-(4-pyridinyl)-4-piperidinyl moiety occupies a critical binding pocket, with the 4-pyridinyl ring forming essential interactions [1]. This level of structural confirmation is not available for in-class analogs like (1-(pyridin-4-ylmethyl)piperidin-4-yl)methanol (CAS 914349-22-7), for which no peer-reviewed structural data exists .

Structural Biology X-ray Crystallography Drug Design

Evidence 3: Documented Synthetic Utility in a Multi-Step Pharmaceutical Route

The compound is a documented starting material in at least three distinct, published synthetic routes for the production of advanced Factor Xa inhibitor candidates [1]. In a representative route, the target compound (I) is oxidized via Swern oxidation to an aldehyde (II), which then undergoes reductive amination, acylation, cyclization, and sulfonylation to yield the final potent FXa inhibitor (IX) [1]. This well-characterized synthetic utility contrasts with the simpler building block 4-piperidinemethanol (CAS 6457-49-4), which, while a versatile fragment , lacks the pre-installed pyridine ring necessary for the critical binding interactions observed in the target derivatives and would require additional synthetic steps to achieve the same functionality.

Process Chemistry Synthetic Methodology API Intermediate

Defined Application Scenarios for (1-(Pyridin-4-YL)piperidin-4-YL)methanol Based on Quantitative Evidence


Scenario 1: Medicinal Chemistry Campaigns for Oral Anticoagulant Development

The compound is the unequivocal choice for initiating a medicinal chemistry program aimed at discovering novel Factor Xa inhibitors. Its derivative M55113 has a validated IC50 of 0.06 μM against human FXa, a potency benchmark set by the clinically approved drug rivaroxaban [1][2]. The availability of a high-resolution co-crystal structure (PDB ID: 1IQI) provides a direct, structure-based design template for further optimization, offering a significant advantage over using uncharacterized or structurally divergent analogs [3].

Scenario 2: Process Chemistry and Scale-Up for Preclinical Candidate Synthesis

For process chemists tasked with scaling the synthesis of a preclinical FXa inhibitor candidate, this intermediate provides a defined, multi-step starting point [1]. The documented synthetic route, which begins with this compound and proceeds through Swern oxidation, reductive amination, and subsequent functionalizations, provides a clear and reproducible pathway for process optimization and scale-up [1]. This reduces the development timeline and risk associated with de novo route design, which would be required for a simpler starting material like 4-piperidinemethanol [2].

Scenario 3: Structural Biology and Biophysical Studies of Serine Protease Inhibition

Researchers investigating the structural determinants of serine protease inhibition, particularly within the coagulation cascade, should prioritize this compound's derivatives. The existing co-crystal structure of M55125 with human FXa (PDB ID: 1IQI) [1] serves as a critical reference point. This structural data allows for the study of key ligand-protein interactions and facilitates comparative studies with other FXa inhibitors. This application is not supported by any in-class analog lacking similar published structural validation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(Pyridin-4-YL)piperidin-4-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.